Carubicin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La carubicin est synthétisée par une série de réactions chimiques complexes. La synthèse implique généralement l'acétylation d'une structure de quinone tétracyclique, suivie d'une glycosylation avec un sucre désoxy .

Méthodes de production industrielle : La production industrielle de la this compound implique des procédés de fermentation utilisant Actinomadura carminata. La bactérie est cultivée dans des conditions spécifiques pour produire le composé, qui est ensuite extrait et purifié par diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La carubicin subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir la this compound en dérivés d'hydroquinone.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des groupes amino et hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les alcools.

Principaux produits :

Oxydation : Dérivés de la quinone.

Réduction : Dérivés d'hydroquinone.

Substitution : Divers dérivés d'anthracycline substitués.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des anthracyclines.

Biologie : Investigated for its effects on cellular processes, particularly apoptosis.

Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux, en particulier dans le traitement du carcinome rénal et d'autres cancers.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'intercalation de l'ADN et l'inhibition de la topoisomérase II. En s'intercalant dans l'ADN, la this compound perturbe les processus de réplication et de transcription, conduisant à l'arrêt du cycle cellulaire et à l'apoptose. Elle inhibe également la topoisomérase II, une enzyme essentielle à la réplication et à la réparation de l'ADN, contribuant ainsi à son activité antinéoplasique .

Applications De Recherche Scientifique

Therapeutic Applications

Carubicin is primarily utilized in oncology for its antitumor properties. Its applications include:

- Treatment of Various Cancers : this compound has shown efficacy against a range of experimental tumors. Clinical trials have indicated partial responses in patients with non-small cell lung cancer and squamous cell carcinoma .

- Combination Therapy : Research has focused on the synergistic effects of this compound when used with other chemotherapeutic agents. Studies indicate that combining this compound with drugs like cisplatin can enhance treatment efficacy while reducing side effects .

- Drug Resistance Studies : this compound is instrumental in studying drug resistance mechanisms in cancer cells. Researchers utilize this compound-resistant cell lines to identify genetic pathways involved in resistance, which can inform strategies to overcome this challenge .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Efficacy Against Lung Cancer : A study reported objective partial responses in two out of seven previously untreated patients with non-small cell lung cancer after treatment with this compound .

- Synergistic Effects : Research published in Cancers demonstrated that combining this compound with cisplatin significantly improved the cytotoxic effects on human lung cancer cells compared to either drug alone.

- Resistance Mechanisms : A comprehensive review highlighted how this compound is used to explore mechanisms of anthracycline resistance, providing insights into potential therapeutic strategies to counteract this issue .

Comparative Analysis with Other Anthracyclines

This compound shares structural and functional similarities with other anthracycline antibiotics, such as doxorubicin and daunorubicin. A comparative analysis reveals that while all these compounds exhibit similar mechanisms of action, their efficacy and side effect profiles can vary significantly.

| Compound | Mechanism of Action | Efficacy Against Tumors | Common Side Effects |

|---|---|---|---|

| This compound | DNA intercalation, Topo II inhibition | Effective against lung cancer, head and neck cancers | Myelosuppression, gastrointestinal intolerance |

| Doxorubicin | DNA intercalation, Topo II inhibition | Broad-spectrum antitumor activity | Cardiotoxicity, myelosuppression |

| Daunorubicin | DNA intercalation, Topo II inhibition | Effective against leukemia | Cardiotoxicity, myelosuppression |

Mécanisme D'action

Carubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, this compound disrupts the replication and transcription processes, leading to cell cycle arrest and apoptosis. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its antineoplastic activity .

Comparaison Avec Des Composés Similaires

La carubicin est similaire à d'autres anthracyclines telles que la doxorubicine, la daunorubicine et l'idarubicine. elle est unique dans son motif de glycosylation spécifique et sa puissante activité contre certaines lignées cellulaires cancéreuses. Les composés similaires comprennent :

Doxorubicine : Une autre anthracycline ayant une activité antinéoplasique à large spectre.

Daunorubicine : Structure similaire, mais utilisée principalement pour le traitement de la leucémie.

Idarubicine : Connue pour sa lipophilie accrue et sa capacité à pénétrer les membranes cellulaires.

La glycosylation unique de la this compound et sa puissante activité contre des types de cancer spécifiques en font un composé précieux dans la recherche et la thérapie du cancer.

Activité Biologique

Carubicin, a member of the anthracycline class of antibiotics, is primarily recognized for its antitumor properties. This compound has been the subject of extensive research due to its potential efficacy in treating various malignancies, particularly hematological cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analysis with other anthracyclines.

This compound exerts its biological activity through several mechanisms:

- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to cell death.

- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, contributing to its cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in different cancer types. Below is a summary of significant findings from clinical trials:

Comparative Analysis with Other Anthracyclines

This compound's biological activity can be compared with other anthracyclines like daunorubicin and doxorubicin. The following table summarizes key differences:

| Compound | IC50 (mM) | Major Toxicities | Efficacy in Hematological Cancers |

|---|---|---|---|

| This compound | < 0.12 | Less gastrointestinal toxicity; moderate leukopenia | Effective but less than doxorubicin |

| Doxorubicin | 0.18 | Significant cardiotoxicity; high leukopenia rates | Highly effective across multiple cancers |

| Daunorubicin | 0.15 | Similar to doxorubicin; high incidence of nausea | Effective primarily in acute leukemias |

Case Studies and Research Findings

- Case Study on Efficacy : A study involving patients with advanced breast cancer revealed that this compound had a lower response rate compared to epirubicin but demonstrated a more favorable safety profile regarding gastrointestinal side effects .

- In Vitro Efficacy : Research indicated that this compound derivatives exhibited significant cytotoxicity against HL-60 leukemia cells, with IC50 values indicating strong potency .

- Toxicity Profile : Clinical observations noted that while this compound shares common toxicities associated with anthracyclines, it tends to produce less severe gastrointestinal effects and alopecia compared to its counterparts .

Propriétés

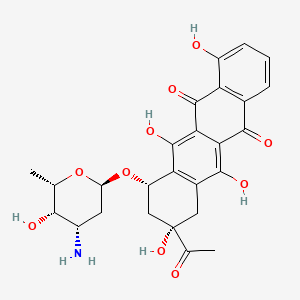

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREUEWVEMYWFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860621 | |

| Record name | 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.